tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate
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Overview
Description
tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis-: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2-methylazetidin-3-yl group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- typically involves the reaction of tert-butyl chloroformate with 2-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its carbamate moiety is known to exhibit biological activity, which can be harnessed for medicinal purposes.
Industry: In the industrial sector, tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .
Comparison with Similar Compounds
- tert-butyl N-(2-methylazetidin-3-yl)carbamate, trans-
- tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride
- tert-butyl N-(2-methylazetidin-3-yl)methylcarbamate
Comparison: tert-butyl N-(2-methylazetidin-3-yl)carbamate, cis- is unique due to its cis configuration, which can influence its reactivity and interaction with biological targets. Compared to its trans isomer, the cis configuration may result in different pharmacological properties and biological activities. The hydrochloride salt form of the compound can enhance its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
2068137-90-4 |
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Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m0/s1 |
InChI Key |
LXXPLHYWFLINDJ-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN1)NC(=O)OC(C)(C)C |
SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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